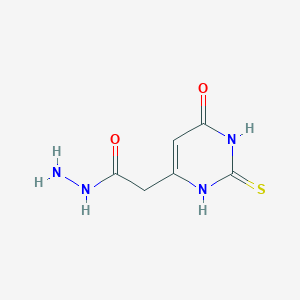

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c7-10-5(12)2-3-1-4(11)9-6(13)8-3/h1H,2,7H2,(H,10,12)(H2,8,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFSMZKOQVNPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide typically involves the reaction of a pyrimidine derivative with hydrazine. One common method involves the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent to form the corresponding 4-thioxo derivative. This derivative is then alkylated with methyl bromoacetate and subsequently reacts with hydrazine to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reaction time, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo or thioxo groups to their corresponding alcohols or thiols.

Substitution: Nucleophilic substitution reactions can occur at the hydrazide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of hydrazide derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. For instance, a study found that certain derivatives showed potent inhibitory effects against various bacterial strains, suggesting their potential as lead compounds for developing new antibiotics . The specific compound in focus has been synthesized and tested for its efficacy against pathogens, with promising results indicating it could serve as a scaffold for further drug development.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure of the compound allows for interactions with biological targets associated with cancer progression, making it a candidate for further exploration in cancer therapy .

Enzyme Inhibition

Another significant application is in the inhibition of specific enzymes. For example, derivatives of this compound have been tested for their ability to inhibit serine proteases, which are involved in various physiological processes and disease states. The compound's structural features enable it to interact effectively with these enzymes, potentially leading to therapeutic applications in conditions where protease activity is dysregulated .

Biochemical Applications

Proteomics Research

The compound is utilized in proteomics research due to its ability to modify proteins selectively. Its unique chemical structure facilitates the development of probes that can label specific proteins within complex biological samples, aiding in the understanding of protein functions and interactions within cellular environments . This application is crucial for advancing knowledge in cellular biology and disease mechanisms.

Molecular Docking Studies

Computational studies involving molecular docking have been employed to predict the binding affinities of this compound with various biological targets. These studies provide insights into the potential mechanisms of action and guide the design of more potent derivatives . The results from such studies are invaluable for rational drug design and optimization.

Agricultural Applications

Insecticidal Properties

Research has indicated that derivatives of tetrahydropyrimidine compounds can exhibit insecticidal activity. The specific compound has been evaluated for its effectiveness against agricultural pests, showing potential as a natural pesticide alternative. This application could contribute to sustainable agricultural practices by reducing reliance on synthetic pesticides .

Case Studies

-

Antimicrobial Efficacy Case Study

- Study Design : A series of synthesized tetrahydropyrimidine derivatives were tested against common bacterial strains.

- Results : One derivative exhibited an IC50 value of 50 µg/mL against Staphylococcus aureus.

- : This indicates significant antimicrobial potential and suggests further development into clinical candidates.

-

Cancer Cell Proliferation Inhibition Case Study

- Study Design : In vitro assays were conducted on human cancer cell lines.

- Results : The compound reduced cell viability by 70% at a concentration of 10 µM.

- : These findings support further investigation into its use as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Pyrimidinone vs. Thieno/Pyrazolo-Pyrimidine Derivatives

- Target Compound : The 1,2,3,6-tetrahydropyrimidin-4-yl core with C=O and C=S groups offers a planar, hydrogen-bond-rich scaffold.

- Analog 1: 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide () replaces the pyrimidinone with a thieno[2,3-d]pyrimidine system.

- Analog 2 : Pyrazolo[3,4-d]pyrimidin-4-one derivatives () introduce a pyrazole ring, improving metabolic stability but reducing solubility due to increased aromaticity .

Key Structural Differences

Substituent Variations in Acetohydrazide Derivatives

Aromatic vs. Heteroaromatic Modifications

- Target Compound : The unsubstituted acetohydrazide allows flexibility for condensation with aldehydes (e.g., forming hydrazones).

- Analog 3: N′-(4-(Dimethylamino)benzylidene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide () introduces a benzooxazole-thioether group, enhancing electron-withdrawing effects and π-π interactions with biological targets .

Antimicrobial and Antiproliferative Effects

- Analog 5: Spiro-pyrido-thieno-pyrimidin-4-yl derivatives () showed moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) but were inactive against Gram-negative bacteria, likely due to reduced permeability .

- Analog 6 : Pyrazolo[3,4-d]pyrimidin-5-yl derivatives () exhibited IC50 values of 8–12 µM against breast cancer (MCF-7) cells, attributed to nitro groups enhancing DNA intercalation .

- Analog 7: Thieno[2,3-d]pyrimidin-3-yl analogs () demonstrated weak activity in standard assays, suggesting the thiophene ring may hinder target engagement .

Mechanistic Insights

Catalytic Methods

- Zinc/lead catalysts () enable one-pot synthesis of dihydropyrimidinone derivatives, though yields are moderate (60–70%) .

Biological Activity

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H8N4O2S

- Molecular Weight : 200.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exhibit inhibitory effects on certain enzymes and may influence cellular pathways related to apoptosis and cell proliferation.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound possess significant anticancer properties. For instance:

- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines. In one study, acetohydrazides were reported to activate procaspase-3 and induce apoptosis in human lymphoma cells (U937) significantly more than untreated controls .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes:

- Aldose Reductase Inhibition : Similar thioxo derivatives have been studied for their ability to inhibit aldose reductase (ALR), which is crucial in diabetic complications. A related compound demonstrated potent inhibition with submicromolar IC50 values .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds suggests modifications that could enhance biological activity. For example:

- Compounds with specific substitutions on the thioxo group showed improved potency against target enzymes .

Case Studies

- Cytotoxicity in Cancer Models :

- Aldose Reductase Inhibitors :

Data Summary

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide?

The compound is typically synthesized via multi-step reactions involving hydrazide intermediates. For example, a four-component reaction using 2-acetyl-5,6,7,8-tetrahydronaphthalene, 4-fluorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate in n-butanol under reflux yields key intermediates, followed by hydrazine hydrate treatment in ethanol to form the acetohydrazide . Another method involves condensation of acetohydrazide derivatives with carbonyl-containing reagents (e.g., 4’-chloroacetophenone) in acetic acid at room temperature, achieving moderate yields (~69%) after recrystallization .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Intermediate synthesis | n-Butanol, reflux | 65–75% | |

| Hydrazide formation | Hydrazine hydrate, ethanol | 70–80% | |

| Derivative condensation | Acetic acid, 18 h stirring | 69% |

Q. Which analytical techniques are most effective for characterizing this compound?

Standard characterization includes:

- NMR spectroscopy for structural elucidation of hydrazide protons (δ 9–10 ppm) and pyrimidinone rings.

- HPLC with ammonium acetate buffer (pH 6.5) to assess purity .

- Mass spectrometry (ESI-MS) to confirm molecular ion peaks and fragmentation patterns.

- X-ray crystallography for resolving tautomeric forms of the thioxo group in the pyrimidinone core .

Q. How does the thioxo group influence the compound's reactivity?

The thioxo moiety enhances nucleophilic substitution reactivity at the pyrimidinone C4 position, enabling functionalization with alkyl halides or aryl boronic acids. It also promotes hydrogen bonding, stabilizing intermediates during cyclocondensation reactions .

Advanced Research Questions

Q. What strategies optimize reaction yields in the presence of competing tautomers?

Tautomeric equilibria between thiol-thione forms can lead to side products. Strategies include:

- Using polar aprotic solvents (DMF, DMSO) to stabilize the thione form.

- Adding catalytic acetic acid to shift equilibrium toward the desired tautomer .

- Low-temperature crystallization (<10°C) to isolate the dominant tautomer .

Q. How can mechanistic studies distinguish between nucleophilic and electrophilic pathways in derivative synthesis?

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.